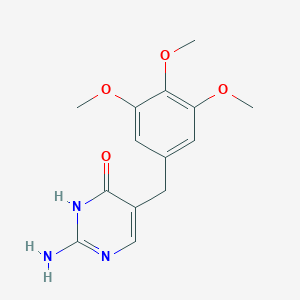

4-Desamino-4-hydroxy trimethoprim

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-16-14(15)17-13(9)18/h5-7H,4H2,1-3H3,(H3,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFZTBRMADDRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10239006 | |

| Record name | 4-Desamino-4-hydroxy trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92440-76-1 | |

| Record name | 2-Amino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92440-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Desamino-4-hydroxy trimethoprim | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092440761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Desamino-4-hydroxy trimethoprim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10239006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.087.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESAMINO-4-HYDROXY TRIMETHOPRIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6TXK5JQS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Desamino-4-hydroxy trimethoprim

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 4-desamino-4-hydroxy trimethoprim, a structural analogue of the potent antibacterial agent trimethoprim. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The proposed synthesis circumvents the need for a challenging deamination step by employing a direct cyclization strategy to construct the core pyrimidine scaffold. Each step of the synthesis is detailed with mechanistic insights, experimental protocols, and data presentation to ensure scientific integrity and reproducibility.

Introduction: The Rationale and Importance of Trimethoprim Analogues

Trimethoprim is a selective inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[1] Its high affinity for the bacterial enzyme over its mammalian counterpart has established it as a cornerstone in antibacterial therapy, often used in combination with sulfamethoxazole. The development of trimethoprim analogues is driven by the need to overcome emerging antibiotic resistance and to explore novel structure-activity relationships that could lead to compounds with improved pharmacological profiles. This compound represents a key modification of the trimethoprim scaffold, where the 4-amino group is replaced by a hydroxyl group. This substitution can significantly alter the molecule's electronic properties, hydrogen bonding capabilities, and overall interaction with the DHFR active site. Understanding the synthesis of this analogue is crucial for further exploration of this chemical space.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A retrosynthetic analysis of this compound (I) reveals a logical disconnection strategy. The target molecule can be envisioned as being formed from the cyclization of a β-dicarbonyl precursor (II) with a suitable N-C-N synthon that does not introduce an amino group at the 2-position of the pyrimidine ring. This approach is advantageous as it avoids a potentially low-yielding and harsh deamination of a 2-aminopyrimidine intermediate, a common precursor in traditional trimethoprim syntheses.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: A simplified retrosynthetic pathway for this compound.

Based on this analysis, a two-step forward synthesis is proposed:

-

Step 1: Synthesis of Diethyl 2-(3,4,5-trimethoxybenzyl)malonate. This key intermediate is prepared via a Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with diethyl malonate, followed by a selective reduction of the resulting benzylidene intermediate.

-

Step 2: Synthesis of 4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine. The synthesized malonate derivative is then cyclized with a suitable C1 synthon, such as formamide, to yield the dihydroxypyrimidine.

-

Step 3: Conversion to this compound. The resulting dihydroxypyrimidine is then selectively chlorinated at the 6-position, followed by catalytic hydrogenation to remove the chlorine and yield the final product.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of Diethyl 2-(3,4,5-trimethoxybenzyl)malonate

The initial step involves the formation of the carbon framework that will become the C5 and C6 positions of the pyrimidine ring and its benzyl substituent.

Experimental Protocol:

-

Knoevenagel Condensation: To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene, add piperidine (0.1 eq) and glacial acetic acid (0.1 eq). Reflux the mixture with a Dean-Stark apparatus to remove water for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture, wash with water, brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain crude diethyl 2-(3,4,5-trimethoxybenzylidene)malonate.

-

Reduction: The crude benzylidene malonate is dissolved in ethanol, and sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2-3 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield diethyl 2-(3,4,5-trimethoxybenzyl)malonate.

Causality and Expertise: The Knoevenagel condensation is a classic and reliable method for C-C bond formation. The use of a catalytic amount of piperidine and acetic acid is a standard condition that promotes the reaction without significant side products. The subsequent reduction with sodium borohydride is a mild and selective method for reducing the exocyclic double bond without affecting the ester or aromatic functionalities.

Diagram 2: Synthesis of Diethyl 2-(3,4,5-trimethoxybenzyl)malonate

Caption: Reaction scheme for the preparation of the key malonate intermediate.

Step 2: Synthesis of 4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine

This step involves the construction of the pyrimidine ring. The choice of formamide as the cyclizing agent is crucial as it provides the necessary N-C-N fragment without introducing an amino group at the 2-position.

Experimental Protocol:

-

A mixture of diethyl 2-(3,4,5-trimethoxybenzyl)malonate (1.0 eq) and formamide (5.0 eq) is heated at 180-200 °C for 4-6 hours in the presence of a catalytic amount of sodium methoxide. The progress of the reaction is monitored by TLC. After cooling, the reaction mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried to afford 4,6-dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine.

Mechanistic Insight: The reaction proceeds via a condensation of the malonate with formamide. The ethoxy groups of the malonate are displaced by the nitrogen atoms of two formamide molecules, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.

Step 3: Synthesis of this compound

The final step involves the selective transformation of the dihydroxypyrimidine intermediate to the target molecule.

Experimental Protocol:

-

Chlorination: 4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine (1.0 eq) is refluxed in phosphorus oxychloride (POCl₃, excess) for 2-3 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the crude 4,6-dichloro-5-(3,4,5-trimethoxybenzyl)pyrimidine.

-

Catalytic Hydrogenation: The crude dichloro-pyrimidine is dissolved in a suitable solvent such as ethanol containing a base (e.g., triethylamine) and hydrogenated over a palladium on carbon (Pd/C) catalyst at room temperature under a hydrogen atmosphere. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 4-chloro-5-(3,4,5-trimethoxybenzyl)pyrimidine.

-

Hydrolysis: The resulting chloropyrimidine is then hydrolyzed to the final product by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH).

Trustworthiness and Self-Validation: Each step of this proposed synthesis utilizes well-established and high-yielding reactions in organic chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |

| This compound | C₁₄H₁₇N₃O₄ | 291.30 | White solid |

| Diethyl 2-(3,4,5-trimethoxybenzyl)malonate | C₁₈H₂₆O₇ | 354.39 | Colorless oil |

| 4,6-Dihydroxy-5-(3,4,5-trimethoxybenzyl)pyrimidine | C₁₄H₁₆N₂O₅ | 292.29 | Off-white solid |

| 4,6-Dichloro-5-(3,4,5-trimethoxybenzyl)pyrimidine | C₁₄H₁₄Cl₂N₂O₃ | 345.18 | Pale yellow solid |

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for this compound. By employing a direct cyclization strategy, this route avoids the complexities and potential low yields associated with deamination reactions. The described protocols are based on well-established chemical transformations, ensuring a high degree of reliability and reproducibility. This work provides a solid foundation for the synthesis and further investigation of this and other novel trimethoprim analogues, contributing to the ongoing efforts in the discovery of new antibacterial agents.

References

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. National Institutes of Health.

Sources

An In-depth Technical Guide to the Postulated Mechanism of Action of 4-Desamino-4-hydroxy trimethoprim

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action of 4-Desamino-4-hydroxy trimethoprim, a structural analog of the potent antibacterial agent, trimethoprim. While direct experimental data on this specific analog is not prevalent in existing literature, this guide synthesizes established principles of medicinal chemistry and microbiology to infer its biological activity. By examining the well-elucidated mechanism of trimethoprim and the critical structure-activity relationships of its derivatives, we project the functional consequences of substituting the 4-amino group with a hydroxyl moiety. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel antimicrobial agents and the modification of existing pharmacophores.

Introduction: The Enduring Legacy of Trimethoprim and the Rationale for Analog Development

Trimethoprim is a synthetic antibiotic that has been a cornerstone of antimicrobial therapy for decades.[1] It functions as a highly selective and potent inhibitor of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1] This pathway is critical for the production of tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[1] By competitively inhibiting DHFR, trimethoprim effectively halts bacterial growth and replication.[1]

The development of trimethoprim analogs is driven by several key objectives, including the desire to overcome emerging antibiotic resistance, enhance potency, and broaden the spectrum of activity. A common mechanism of resistance to trimethoprim involves mutations in the bacterial DHFR enzyme that reduce the binding affinity of the drug.[2] Therefore, understanding the structure-activity relationships (SAR) of trimethoprim is paramount for the rational design of new and improved inhibitors. This guide focuses on a specific analog, this compound, to illustrate how subtle molecular modifications can profoundly impact biological function.

The Established Mechanism of Action of Trimethoprim: A Tale of Two Rings

The antibacterial efficacy of trimethoprim is rooted in its molecular structure, which comprises a 2,4-diaminopyrimidine ring linked to a trimethoxybenzyl ring. The 2,4-diaminopyrimidine moiety is the key pharmacophore responsible for the high-affinity binding to the active site of bacterial DHFR.[1] Specifically, the 2- and 4-amino groups form critical hydrogen bonds with conserved amino acid residues within the enzyme's active site.[1] This interaction mimics the binding of the natural substrate, dihydrofolate, thereby competitively inhibiting the enzyme.

The trimethoxybenzyl ring of trimethoprim also plays a crucial role by engaging in hydrophobic interactions with non-polar residues in a pocket adjacent to the active site. These interactions contribute significantly to the overall binding affinity and selectivity of the drug for bacterial DHFR over its mammalian counterpart.

Postulated Mechanism of Action of this compound: The Criticality of the 4-Amino Group

The structural modification in this compound involves the replacement of the 4-amino group on the pyrimidine ring with a hydroxyl group. Based on extensive SAR studies of trimethoprim and its analogs, this substitution is predicted to have a profoundly negative impact on its ability to inhibit bacterial DHFR.

The 4-amino group of trimethoprim is a key hydrogen bond donor, forming a crucial interaction with the backbone carbonyl oxygen of a conserved leucine residue (Leu5 in Staphylococcus aureus DHFR).[3] The loss of this hydrogen bond is a known mechanism of trimethoprim resistance.[3] Therefore, the substitution of the amino group, a hydrogen bond donor, with a hydroxyl group, which can act as both a donor and an acceptor but with different geometry and electronic properties, is highly likely to disrupt this critical interaction.

Furthermore, studies on trimethoprim derivatives have consistently shown that modifications to the 4-amino group are generally not well-tolerated and often lead to a significant reduction or complete loss of antibacterial activity. This strongly suggests that the 4-amino group is an indispensable component of the pharmacophore required for potent DHFR inhibition.

Based on this evidence, the postulated mechanism of action for this compound is a significantly diminished or complete inability to bind to and inhibit bacterial dihydrofolate reductase. Consequently, it is not expected to exhibit significant antibacterial activity.

Visualizing the Folate Pathway and DHFR Inhibition

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by trimethoprim.

Caption: Inhibition points in the bacterial folate pathway.

Experimental Protocols for Assessing DHFR Inhibition and Antimicrobial Activity

To empirically determine the activity of this compound, the following standard experimental protocols are recommended.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This assay spectrophotometrically measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

-

Purified recombinant bacterial DHFR enzyme

-

Dihydrofolate (DHF)

-

NADPH

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 1 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (Trimethoprim)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and trimethoprim in DMSO.

-

Prepare working solutions of DHF and NADPH in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer to each well.

-

Add serial dilutions of the test compound and trimethoprim to the respective wells. Include a solvent control (DMSO only) and a no-enzyme control.

-

Add the DHFR enzyme to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature (e.g., 25°C).

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

While direct experimental validation is pending, the foundational principles of medicinal chemistry and the extensive body of research on trimethoprim's structure-activity relationships provide a strong basis for predicting the mechanism of action of this compound. The substitution of the critical 4-amino group with a hydroxyl moiety is expected to abrogate its binding to bacterial dihydrofolate reductase, thereby rendering it inactive as an antibacterial agent. The experimental protocols detailed herein offer a clear pathway for the empirical validation of this hypothesis. This guide underscores the importance of a deep understanding of molecular interactions in the rational design and evaluation of novel therapeutic agents.

References

-

Rashid, U., et al. (2016). Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives. Bioorganic & Medicinal Chemistry Letters, 26(24), 5935-5939. Available at: [Link]

-

Dale, G. E., et al. (1997). A single amino acid substitution in Staphylococcus aureus dihydrofolate reductase determines trimethoprim resistance. Journal of Molecular Biology, 266(2), 327-336. Available at: [Link]

-

Kovalevskaya, N. V., et al. (2005). Structural factors determining the binding selectivity of the antibacterial drug trimethoprim to dihydrofolate reductase. Biochemistry (Moscow), 70(3), 350-357. Available at: [Link]

-

Wróbel, A., et al. (2020). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1597-1613. Available at: [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

-

Dale, G. E., et al. (1997). A single amino acid substitution in Staphylococcus aureus dihydrofolate reductase determines trimethoprim resistance. Journal of Molecular Biology, 266(2), 327-336. Available at: [Link]

-

Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Available at: [Link]

-

Jaskulska, E., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(23), 5789. Available at: [Link]

-

Srimongkolpithak, N., et al. (2021). New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action. Antibiotics, 10(6), 711. Available at: [Link]

-

King, R. W., & Burgen, A. S. (1976). The effect of trimethoprim and sulphamethoxazole on human dihydrofolate reductase. British Journal of Pharmacology, 57(2), 277-285. Available at: [Link]

-

Gleckman, R., et al. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy, 1(1), 14-19. Available at: [Link]

-

Broth dilution method for antimicrobial susceptibility testing. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

RCSB PDB. (n.d.). Trimethoprim. In PDB-101. Retrieved January 14, 2026, from [Link]

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 2. Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Desamino-4-hydroxy trimethoprim: Synthesis, Properties, and Predicted Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Dihydrofolate Reductase and the Legacy of Trimethoprim

The enzyme dihydrofolate reductase (DHFR) is a cornerstone of cellular life, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1] This reaction is indispensable for the de novo synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks of DNA and proteins.[1] Consequently, the inhibition of DHFR presents a powerful strategy for antimicrobial and anticancer therapies.[2]

Trimethoprim (TMP), a synthetic 2,4-diaminopyrimidine derivative, is a classic example of a successful DHFR inhibitor.[2] It exhibits a high degree of selectivity for the bacterial enzyme over its mammalian counterpart, making it a widely prescribed antibiotic, often in combination with sulfamethoxazole, for treating a variety of bacterial infections.[2][3] The extensive study of trimethoprim has led to a deep understanding of the structure-activity relationships (SAR) that govern its interaction with DHFR. This knowledge is invaluable for the design of novel DHFR inhibitors with improved potency, selectivity, or resistance profiles.

This technical guide focuses on a specific analog of trimethoprim: 4-Desamino-4-hydroxy trimethoprim , also known by its systematic name 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol .[4] While not an active pharmaceutical ingredient itself, this compound is a crucial intermediate in the synthesis of trimethoprim and is recognized as a known impurity (Trimethoprim EP Impurity D).[4][5] By examining its synthesis, chemical properties, and, most importantly, its predicted biological activity based on established SAR principles, we can gain valuable insights into the pharmacophoric requirements for DHFR inhibition.

Chemical Identity and Synthesis of this compound

This compound is a pyrimidine derivative that shares the same 5-(3,4,5-trimethoxybenzyl) moiety as its parent compound, trimethoprim. The key structural difference lies at the 4-position of the pyrimidine ring, where the amino group of trimethoprim is replaced by a hydroxyl group.

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | 2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol |

| Synonyms | Trimethoprim EP Impurity D, 2-amino-5-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrimidin-6-one |

| CAS Number | 92440-76-1 |

| Molecular Formula | C₁₄H₁₇N₃O₄ |

| Molecular Weight | 291.3 g/mol |

This compound is a key intermediate in one of the classical synthetic routes to trimethoprim. The synthesis begins with the formylation of ethyl 3,4,5-trimethoxydihydrocinnamate, followed by a cyclization reaction with guanidine to form the pyrimidine ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound as an intermediate in the production of trimethoprim.

Step 1: Formylation of Ethyl 3,4,5-trimethoxydihydrocinnamate

-

To a solution of ethyl 3,4,5-trimethoxydihydrocinnamate in a suitable aprotic solvent (e.g., anhydrous diethyl ether or benzene), add metallic sodium.

-

Slowly add ethyl formate to the reaction mixture with stirring.

-

The reaction is typically allowed to proceed at room temperature or with gentle heating until the consumption of the starting material is complete (monitored by TLC).

-

The resulting product, the sodium enolate of ethyl 2-formyl-3-(3,4,5-trimethoxyphenyl)propanoate, is then carefully quenched with a weak acid.

Step 2: Cyclization with Guanidine

-

The crude product from Step 1 is dissolved in a suitable solvent, such as ethanol.

-

A solution of guanidine (prepared by treating guanidine hydrochloride with a strong base like sodium ethoxide) is added to the reaction mixture.

-

The mixture is refluxed for several hours until the cyclization is complete.

-

Upon cooling, the product, this compound, precipitates and can be collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent.

Caption: Synthesis pathway of Trimethoprim via this compound.

Predicted Biological Activity: A Structure-Activity Relationship (SAR) Analysis

The 2,4-diamino moiety is a critical pharmacophore for the binding of trimethoprim to bacterial DHFR. It forms key hydrogen bonds with conserved aspartate residues in the active site of the enzyme. The replacement of the 4-amino group with a 4-hydroxy group is expected to have a significant impact on this interaction.

Key Pharmacophoric Features of Trimethoprim Binding to DHFR

The binding of trimethoprim to bacterial DHFR is characterized by several key interactions:

-

Hydrogen Bonding: The 2- and 4-amino groups of the pyrimidine ring act as hydrogen bond donors, interacting with the carboxylate side chain of a conserved aspartate residue (Asp27 in E. coli DHFR).

-

Hydrophobic Interactions: The 3,4,5-trimethoxybenzyl group fits into a hydrophobic pocket in the enzyme, contributing significantly to the binding affinity.

-

Stacking Interactions: The pyrimidine ring can engage in π-π stacking interactions with aromatic residues in the active site.

Caption: Predicted interaction of Trimethoprim vs. its 4-hydroxy analog with the DHFR active site.

Analysis of the 4-Hydroxy Modification

-

Hydrogen Bonding Potential: The hydroxyl group at the 4-position can act as both a hydrogen bond donor (from the hydrogen atom) and an acceptor (via the oxygen lone pairs). This is a fundamental difference from the amino group, which primarily acts as a hydrogen bond donor. This altered hydrogen bonding capacity could lead to a different binding mode or a weaker interaction with the key aspartate residue in the DHFR active site.

-

Electronic Effects: The hydroxyl group is more electronegative than the amino group, which will alter the electronic distribution within the pyrimidine ring. This could influence the pKa of the ring nitrogens and the overall binding affinity.

-

Tautomerism: The 4-hydroxy pyrimidine moiety can exist in tautomeric equilibrium with its corresponding pyrimidone form (2-amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4(3H)-one). The predominant tautomer under physiological conditions will dictate the hydrogen bonding pattern and shape complementarity with the enzyme's active site.

Predicted Biological Activity:

Based on these considerations, it is highly probable that This compound is a significantly weaker inhibitor of bacterial DHFR compared to trimethoprim. The precise and optimal hydrogen bonding network established by the 2,4-diaminopyrimidine scaffold is a hallmark of high-affinity inhibitors. Disrupting this by replacing a crucial amino group with a hydroxyl group would likely lead to a substantial loss of potency. Consequently, its antimicrobial activity is also expected to be considerably lower than that of trimethoprim.

Role in Research and Drug Development

Despite its predicted low biological activity, this compound remains a compound of interest for several reasons:

-

Synthetic Precursor: As a key intermediate in the synthesis of trimethoprim and potentially other 2,4-diaminopyrimidine analogs, it is of significant interest to medicinal and process chemists.

-

Reference Standard: In the pharmaceutical industry, it serves as a crucial reference standard for the identification and quantification of impurities in trimethoprim drug substances and products.[4]

-

Tool for SAR Studies: It can be used as a tool compound in structure-activity relationship studies to probe the importance of the 4-amino group for DHFR inhibition. By comparing its activity (or lack thereof) to that of trimethoprim, researchers can quantify the contribution of this functional group to the overall binding energy.

Hypothetical Experimental Workflows

To experimentally validate the predicted biological activity of this compound, the following workflows could be employed.

Experimental Protocol: DHFR Inhibition Assay

This spectrophotometric assay measures the inhibition of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Reagents and Materials:

-

Recombinant bacterial DHFR (e.g., from E. coli)

-

Dihydrofolate (DHF)

-

NADPH

-

This compound

-

Trimethoprim (as a positive control)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound and trimethoprim in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of the test compound and the positive control to the wells.

-

Add a solution of DHFR enzyme to each well and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of DHF and NADPH.

-

Immediately measure the absorbance at 340 nm at regular intervals for a set duration (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption (decrease in absorbance over time) for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for the DHFR enzymatic inhibition assay.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

-

Reagents and Materials:

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

This compound

-

Trimethoprim (as a positive control)

-

96-well microplates

-

Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL)

-

-

Procedure:

-

Prepare serial twofold dilutions of the test compound and the positive control in MHB in a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Conclusion

This compound, while not a clinically used antibiotic, holds a significant place in the world of medicinal chemistry. As a key synthetic precursor to the essential antibiotic trimethoprim, its chemistry is of fundamental importance. Although direct biological data is sparse, a thorough analysis based on the well-understood structure-activity relationships of DHFR inhibitors strongly suggests that it possesses significantly weaker antimicrobial and enzyme inhibitory activity compared to its 2,4-diamino counterpart. The replacement of the critical 4-amino group with a hydroxyl group likely disrupts the optimal hydrogen bonding network required for high-affinity binding to the bacterial DHFR active site. Nevertheless, its role as a synthetic intermediate and a reference standard for impurity analysis ensures its continued relevance in pharmaceutical science. Further experimental evaluation of this compound would provide valuable data to confirm these predictions and further refine our understanding of the intricate molecular interactions that govern DHFR inhibition.

References

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents. (2021, April 1). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Trimethoprim EP Impurity D | CAS 92440-76-1. (n.d.). Veeprho. Retrieved January 14, 2026, from [Link]

-

Trimethoprim and Its Derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

2,4-Diamino-5-benzylpyrimidines as Antibacterial Agents. 8. The 3,4,5-triethyl Isostere of Trimethoprim. A Study of Specificity. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. (2024, June 20). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Trimethoprim Impurities. (n.d.). SynZeal. Retrieved January 14, 2026, from [Link]

-

Trimethoprim | C14H18N4O3 | CID 5578. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

-

Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted. (2021, April 1). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

-

Trimethoprim EP Impurity D. (n.d.). Pharmace Research Laboratory. Retrieved January 14, 2026, from [Link]

-

Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. (n.d.). World News of Natural Sciences. Retrieved January 14, 2026, from [Link]

-

2,4-Diamino-5-(3,4,5-Trimethoxy-Benzyl)-Pyrimidin-1-Ium. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

Sources

- 1. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Trimethoprim Impurities | SynZeal [synzeal.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Desamino-4-hydroxy trimethoprim

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Desamino-4-hydroxy trimethoprim, a significant metabolite of the antibacterial agent trimethoprim.[1][2] As the understanding of drug metabolism is critical for effective drug development and clinical pharmacology, this document delves into the structural, physical, and chemical characteristics of this metabolite. We will explore its identity, solubility, and analytical methodologies for its detection and quantification. This guide is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and analytical sciences.

Introduction: The Significance of Metabolite Profiling in Drug Development

Trimethoprim is a widely used antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for bacterial DNA synthesis.[3][4][5] The biotransformation of trimethoprim in the body leads to the formation of various metabolites, including this compound. Understanding the physicochemical properties of these metabolites is paramount for several reasons:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): The properties of metabolites can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

-

Toxicology: Metabolites can sometimes exhibit their own pharmacological or toxicological effects, which may differ from the parent compound.

-

Drug-Drug Interactions: The formation and clearance of metabolites can be altered by co-administered drugs, leading to potential adverse effects.

-

Analytical Method Development: A thorough understanding of a metabolite's properties is essential for developing robust and sensitive analytical methods for its quantification in biological matrices.

This guide will focus specifically on this compound, providing a detailed examination of its key physicochemical parameters.

Chemical Identity and Structure

This compound is a structural analogue of trimethoprim where the amino group at the 4-position of the pyrimidine ring is substituted with a hydroxyl group.[1] This seemingly minor modification can lead to significant changes in its physicochemical behavior compared to the parent drug.

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| Systematic Name | 2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol | [1] |

| Synonyms | Trimethoprim Impurity D | [1] |

| Molecular Formula | C₁₄H₁₇N₃O₄ | [1] |

| Molecular Weight | 291.3 g/mol | [1] |

| InChIKey | ZKFZTBRMADDRMK-UHFFFAOYSA-N | [1] |

| SMILES | COc1cc(Cc2cnc(N)nc2O)cc(c1OC)OC | [1] |

The structural difference between trimethoprim and its 4-hydroxy metabolite is illustrated below. This substitution of a primary amine with a hydroxyl group is expected to alter properties such as pKa, polarity, and hydrogen bonding capacity.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug metabolite is fundamental to predicting its behavior in biological systems.

Solubility

Trimethoprim itself is described as very slightly soluble in water and slightly soluble in ethanol.[6] The introduction of a hydroxyl group in place of an amino group in this compound is likely to increase its polarity and potential for hydrogen bonding with water, which may lead to a modest increase in aqueous solubility compared to the parent compound.

Table 2: Comparison of Physicochemical Properties of Trimethoprim and Inferred Properties of its 4-Hydroxy Metabolite

| Property | Trimethoprim | This compound (Inferred) | Justification for Inference |

| Aqueous Solubility | Very slightly soluble (0.4 mg/mL)[3] | Likely slightly more soluble | The hydroxyl group increases polarity and hydrogen bonding potential. |

| pKa | 7.4 (weak base) | Expected to be different due to the replacement of the amino group. The pyrimidine ring system will still have basic and acidic character. | The electronic nature of the pyrimidine ring is altered. |

| LogP | 0.91 | Expected to be lower | The hydroxyl group increases hydrophilicity, thus lowering the partition coefficient. |

pKa (Ionization Constant)

The pKa of a molecule describes its state of ionization at a given pH. Trimethoprim is a weak base with a pKa of 7.4.[7] The ionization state of this compound will be different due to the replacement of the basic amino group with a potentially acidic or less basic hydroxyl group on the pyrimidine ring. The pyrimidine ring itself can exhibit both acidic and basic properties. Precise determination of the pKa values would require experimental measurement, typically via potentiometric titration or UV-spectrophotometry.

LogP (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Trimethoprim has a LogP of 0.91, indicating a moderate degree of lipophilicity.[5] The introduction of a hydroxyl group in this compound increases its polarity. Consequently, it is expected to have a lower LogP value, making it more hydrophilic than trimethoprim. This increased hydrophilicity would favor its excretion in urine.

Analytical Characterization

The accurate detection and quantification of drug metabolites are crucial for pharmacokinetic and metabolism studies. A variety of analytical techniques can be employed for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of drugs and their metabolites in biological fluids.[6][8][9][10] A reversed-phase HPLC method would be the most common approach for separating this compound from trimethoprim and other metabolites.

Caption: General workflow for the analysis of this compound by HPLC.

-

Sample Preparation:

-

To 1 mL of plasma or urine, add 2 mL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detection at 280 nm or tandem mass spectrometry for higher sensitivity and specificity.[11][12]

-

Rationale for Choices: A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity. The use of a formic acid modifier in the mobile phase helps to improve peak shape and ionization efficiency for mass spectrometry. A gradient elution is necessary to effectively separate the parent drug from its more polar metabolites.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), provides high sensitivity and selectivity for the identification and quantification of drug metabolites.[12] The fragmentation pattern of this compound in the mass spectrometer would be a key identifier.

Expected Fragmentation:

-

Parent Ion [M+H]⁺: m/z 292.13

-

Key Fragments: Loss of the trimethoxybenzyl group (m/z 167) and other characteristic fragments from the pyrimidinol ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of molecules.[13][14] ¹H and ¹³C NMR spectra of isolated this compound would confirm the position of the hydroxyl group and the overall structure.

Expected ¹H NMR Features (in comparison to Trimethoprim):

-

The signals corresponding to the protons on the pyrimidine ring would show a shift due to the change in the substituent at the 4-position.

-

The aromatic protons of the trimethoxybenzyl group would likely be less affected.

-

The methoxy protons would appear as singlets.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used for the quantification of this compound, although it is less specific than HPLC-MS.[15][16][17] The chromophoric system of the molecule, which includes the pyrimidine and trimethoxybenzene rings, will absorb UV light. The replacement of the amino group with a hydroxyl group is expected to cause a shift in the maximum absorption wavelength (λmax) compared to trimethoprim.[15]

Metabolic Pathway and Significance

The formation of this compound is a part of the phase I metabolic pathway of trimethoprim. Understanding these pathways is crucial for a complete picture of the drug's fate in the body.

Caption: Simplified metabolic pathway of trimethoprim to this compound.

Conclusion

This technical guide has provided a detailed overview of the known and inferred physicochemical properties of this compound. A thorough understanding of these properties is essential for researchers and professionals in the field of drug development and pharmacology. The structural modification from an amino to a hydroxyl group at the 4-position of the pyrimidine ring significantly impacts the molecule's polarity, solubility, and ionization, which in turn influences its pharmacokinetic profile and analytical behavior. The experimental protocols and workflows outlined in this guide provide a solid foundation for the further investigation and characterization of this important trimethoprim metabolite.

References

-

Assay of trimethoprim, sulfamethoxazole and its N 4 ‐acetyl metabolite in biological fluids by high‐pressure liquid chromatography. Scilit. [Link]

-

A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction. PubMed. [Link]

-

A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies. Scirp.org. [Link]

-

Simultaneous Analysis of Trimethoprim and Sulphamethoxazole Drug Combinations in Dosage Forms by High Performance Liquid Chromatography. Iranian Biomedical Journal. [Link]

-

Determination of trimethoprim by various analytical techniques- A- review. SciSpace. [Link]

-

This compound. Gsrs. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. [Link]

-

This compound. precisionFDA. [Link]

-

4-Hydroxy Trimethoprim-d9 | C14H18N4O4 | CID 136242397. PubChem. [Link]

-

(Spectrophotometric determination of trimethoprim in pharmaceutical formulations). [Link]

-

Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. PMC. [Link]

-

Global Health: Antimicrobial Resistance: undefined: Trimethoprim. PDB-101. [Link]

-

Systematic identification of trimethoprim metabolites in lettuce. PMC. [Link]

-

Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. NIH. [Link]

-

Trimethoprim | C14H18N4O3 | CID 5578. PubChem. [Link]

-

UV/Vis spectra of standard solutions of trimethoprim (20–90 μ g mL -1 ) obtained with DNFB method. ResearchGate. [Link]

-

H.NMR-Spectrum of Trimethoprim Derivative[8]. ResearchGate. [Link]

-

Spectrophotometric determination of trimethoprim using 2,4-dinitro-1-fluorobenzene reagent. [Link]

-

Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. PubMed. [Link]

-

Development and validation of UV spectrophotometric method for trimethoprim in pure and marketed formulation. Neliti. [Link]

-

UV spectra of SMX (20 μ g mL -1 ), TMP (4 μ g mL -1 ) and SMX+TMP. ResearchGate. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 4. Trimethoprim | 738-70-5 [chemicalbook.com]

- 5. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. academics.su.edu.krd [academics.su.edu.krd]

- 8. scilit.com [scilit.com]

- 9. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction [pubmed.ncbi.nlm.nih.gov]

- 10. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]

- 11. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trimethoprim(738-70-5) 1H NMR spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. media.neliti.com [media.neliti.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Desamino-4-hydroxy Trimethoprim: A Metabolite and Impurity of Trimethoprim

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

This technical guide provides a comprehensive analysis of 4-Desamino-4-hydroxy trimethoprim, a lesser-known derivative of the widely used antibiotic, trimethoprim. While officially classified as "Trimethoprim Impurity D" by the European Pharmacopoeia, its structure suggests a potential role as a product of metabolic transformation through hydrolytic deamination. This document delves into the compound's identity, explores its established and putative formation pathways, presents detailed analytical methodologies for its detection and quantification, and discusses its potential pharmacological and toxicological significance. By synthesizing current knowledge and field-proven insights, this guide serves as an essential resource for professionals in drug metabolism, analytical chemistry, and toxicology engaged in the study of trimethoprim and its derivatives.

Introduction to Trimethoprim: A Clinically Significant Dihydrofolate Reductase Inhibitor

Trimethoprim (TMP) is a synthetic aminopyrimidine antibiotic that has been a cornerstone in the treatment of bacterial infections, particularly uncomplicated urinary tract infections, for decades.[1] Its mechanism of action involves the potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid pathway.[2][3] This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids.[3] By blocking this step, trimethoprim effectively halts bacterial DNA synthesis and replication, leading to a bacteriostatic effect.[2][4]

While effective as a monotherapy, trimethoprim is most frequently used in a synergistic combination with sulfamethoxazole (TMP-SMX). This combination targets two distinct steps in the same metabolic pathway, enhancing efficacy and reducing the likelihood of bacterial resistance.[1] The study of trimethoprim's metabolic fate is critical, as its biotransformation can influence its efficacy, clearance, and safety profile. The formation of metabolites can lead to drug-drug interactions and, in some cases, the generation of reactive intermediates implicated in idiosyncratic adverse drug reactions (IADRs).[5][6]

Unraveling the Identity of this compound

The compound of interest, this compound, represents a significant structural modification of the parent drug. Its identity is established through various systematic names and reference standards.

-

Common Name : this compound

-

Systematic Names : 2-Amino-5-(3,4,5-trimethoxybenzyl)pyrimidin-4-ol; 2,6-Diamino-5-[(3,4,5-trimethoxyphenyl)methyl]-4(5H)-pyrimidinone[7][8]

-

Regulatory Designation : Trimethoprim Impurity D [EP Impurity][7]

Chemically, the structure involves the substitution of the amino group at the C4 position of the pyrimidine ring with a hydroxyl group. This transformation from an aminopyrimidine to a hydroxypyrimidine (specifically, a pyrimidinol or its tautomeric pyrimidinone form) alters the molecule's polarity, hydrogen bonding potential, and electronic properties.

Metabolite vs. Impurity: A Critical Distinction

The designation as "Impurity D" suggests that this compound is often found in bulk trimethoprim as a result of the manufacturing process or degradation.[7] However, the chemical transformation—hydrolytic deamination—is a known biochemical reaction. While direct enzymatic formation of this compound in humans has not been extensively documented in mainstream metabolic studies, its potential formation in vivo cannot be dismissed. Such a conversion could theoretically be catalyzed by deaminase enzymes or occur non-enzymatically in the acidic environment of the stomach or within specific cellular compartments. Therefore, it is most accurately described as both a known process impurity and a putative metabolite.

Metabolic and Chemical Formation Pathways

The biotransformation of trimethoprim is a complex process primarily occurring in the liver. Understanding the established pathways provides a crucial context for hypothesizing the formation of the 4-desamino-4-hydroxy derivative.

Established Phase I Metabolic Pathways of Trimethoprim

Hepatic metabolism of trimethoprim is mediated largely by the Cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C9 playing significant roles.[2] The primary metabolic routes are oxidative transformations:

-

O-Demethylation : Removal of a methyl group from one of the three methoxy groups on the benzyl ring, most commonly at the 4'-position, to form 4'-desmethyltrimethoprim. This is a major pathway.[4]

-

N-Oxidation : Oxidation of the nitrogen atoms on the pyrimidine ring to form 1-N-oxide and 3-N-oxide metabolites.[6]

-

α-Hydroxylation : Addition of a hydroxyl group to the methylene bridge connecting the two rings to form α-hydroxy trimethoprim.[6]

These Phase I metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to facilitate their excretion.[6]

Figure 2: Proposed hydrolytic deamination pathway from trimethoprim.

This pathway highlights a critical area for future research: to determine if this conversion occurs in vivo and to identify the specific enzymes or physiological conditions that facilitate it.

Analytical Methodologies for Characterization and Quantification

The accurate detection and quantification of trimethoprim and its metabolites are essential for pharmacokinetic studies, metabolism profiling, and quality control of pharmaceutical formulations. Given the polar nature of this compound, reversed-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice.

Experimental Protocol: LC-MS/MS Quantification in Biological Matrices

This protocol provides a robust, field-proven methodology for the simultaneous quantification of trimethoprim and its polar metabolites, including hydroxylated species, in plasma.

1. Sample Preparation (Protein Precipitation)

-

Rationale : This is a rapid and effective method to remove high-abundance proteins from plasma that would otherwise interfere with the analysis and damage the HPLC column.

-

Procedure :

-

Aliquot 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated trimethoprim).

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

2. Chromatographic Conditions

-

Rationale : A C18 reversed-phase column provides good retention for trimethoprim. A gradient elution is necessary to separate the parent drug from its more polar metabolites in a reasonable timeframe. The acidic mobile phase ensures good peak shape by keeping the amine groups protonated.

-

Parameters :

-

Column : C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Flow Rate : 0.4 mL/min

-

Gradient :

-

0-1.0 min: 5% B

-

1.0-5.0 min: Ramp to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.1-8.0 min: Return to 5% B (re-equilibration)

-

-

Injection Volume : 5 µL

-

3. Mass Spectrometry Conditions

-

Rationale : Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for quantification in complex biological matrices.

-

Parameters :

-

Ionization Source : Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions (Hypothetical) :

-

Trimethoprim: Q1: 291.1 -> Q3: 230.1

-

4-Desamino-4-hydroxy-TMP: Q1: 292.1 -> Q3: 275.1 (Precursor ion reflects M+H⁺; fragment would need to be determined experimentally)

-

-

Key Settings : Optimize source temperature, gas flows, and collision energy for each analyte to maximize signal intensity.

-

Analytical Workflow Diagram

Figure 3: Standard workflow for the analysis of trimethoprim metabolites in plasma.

Performance Characteristics

The following table summarizes typical performance parameters for HPLC-based methods for trimethoprim, which serve as a benchmark for developing an assay for its metabolites.

| Parameter | HPLC-UV Method | HPLC-MS/MS Method |

| Linearity Range | 0.25 - 100 µg/mL [9] | 1 - 1000 ng/mL |

| Correlation (r²) | ≥ 0.99 [9] | ≥ 0.995 |

| Limit of Quant. (LOQ) | ~0.25 µg/mL | ~1 ng/mL |

| Recovery | >80% | >85% |

| Data are representative values from literature and serve as a general guideline. |

Pharmacological and Toxicological Significance

The biological activity of trimethoprim metabolites is not fully elucidated, but it is an area of active investigation, particularly concerning adverse drug reactions.

Role in Idiosyncratic Adverse Drug Reactions (IADRs)

The metabolism of trimethoprim is known to produce reactive intermediates. [5]Pathways such as O-demethylation can lead to the formation of quinone methide intermediates, which are electrophilic and can covalently bind to cellular macromolecules like proteins. [5]This protein adduct formation is a key step in the "hapten hypothesis," where the modified protein is recognized as foreign by the immune system, potentially triggering hypersensitivity reactions that manifest as skin rashes or organ toxicity. [6] While the reactivity of this compound has not been specifically studied, its structural similarity to other metabolites warrants investigation. The introduction of a hydroxyl group on the pyrimidine ring could influence its electronic structure and potential for further bioactivation.

Potential for Altered Biological Activity

The antimicrobial activity of trimethoprim is critically dependent on the 2,4-diaminopyrimidine moiety, which mimics the pteridine portion of dihydrofolic acid and forms key hydrogen bonds within the active site of the DHFR enzyme. [2]The replacement of the 4-amino group with a 4-hydroxyl group would fundamentally alter this interaction. It is highly probable that this compound possesses significantly reduced or no inhibitory activity against bacterial DHFR.

Conversely, some metabolites can acquire new activities. For instance, the 4'-desmethyltrimethoprim metabolite has been shown to inhibit both wild-type and certain trimethoprim-resistant variants of DHFR, suggesting it could play a role in modulating the evolution of antibiotic resistance. [10]This underscores the importance of characterizing the full metabolic profile of a drug.

Conclusion and Future Directions

This compound stands at the intersection of drug manufacturing, metabolism, and toxicology. While cataloged as a process impurity, its structure is consistent with a product of hydrolytic deamination, a plausible in vivo transformation. This guide has established its chemical identity, proposed its formation pathways, and provided a robust analytical framework for its study.

Key areas for future research are clear:

-

Confirmation of in vivo Formation : Rigorous studies using high-resolution mass spectrometry are needed to confirm whether this compound is a true metabolite in humans and to quantify its abundance.

-

Toxicological Assessment : The potential for this compound to act as a reactive intermediate or to cause direct cellular toxicity needs to be evaluated.

-

Pharmacological Screening : Although predicted to be inactive as an antibacterial, its activity against other targets, including mammalian enzymes, should be formally assessed to complete its safety profile.

A thorough understanding of all drug-related substances, whether metabolites or impurities, is fundamental to ensuring the safety and efficacy of pharmacotherapy.

References

- BenchChem. (2025).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5578, Trimethoprim. Retrieved from [Link]

-

van Haandel, L., Leeder, J. S., & Pearce, R. E. (2016). Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes. Drug Metabolism and Disposition, 44(8), 1251–1259. Available at: [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

- Al-Ghabsha, T. S., Al-Khanbashi, M. S., & Al-Sabri, A. M. (2018). Spectrophotometric determination of trimethoprim in pharmaceutical formulations. International Journal of Pharmaceutical Sciences and Research, 9(10), 4323-4329.

-

Goldman, J. L., Van Haandel, L., Abdel-Rahman, S. M., Pearce, R. E., & Leeder, J. S. (2020). Metabolism Profiles of Trimethoprim in Idiosyncratic Adverse Drug Reaction-Affected Tissues. Chemical Research in Toxicology, 33(11), 2826–2836. Available at: [Link]

-

Chen, Y., Zhang, H., Liu, Y., & Chen, J. (2021). Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation. Molecules, 26(16), 4983. Available at: [Link]

- Tse, F. L., & Jaffe, J. M. (1983). A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction.

-

Kiki, C., Tsochatzis, E. D., & Aalizadeh, R. (2022). Systematic identification of trimethoprim metabolites in lettuce. Environmental Pollution, 295, 118679. Available at: [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

RCSB PDB. (n.d.). Trimethoprim. PDB-101. Retrieved from [Link]

-

ResearchGate. (2021). Indirect Photodegradation of Sulfamethoxazole and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation. Available at: [Link]

-

SciSpace. (2020). Determination of trimethoprim by various analytical techniques- A- review. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). 4-Hydroxy Trimethoprim. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Trimethoprim-impurities. Retrieved from [Link]

- Supuran, C. T., & Caproiu, M. T. (2013). Sulfa and Trimethoprim-Like Drugs - Antimetabolites Acting as Carbonic Anhydrase, Dihydropteroate Synthase and Dihydrofolate Reductase Inhibitors. Current medicinal chemistry, 20(12), 1549-1562.

-

Gleckman, R., Blagg, N., & Joubert, D. W. (1981). Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications. Pharmacotherapy, 1(1), 14-20. Available at: [Link]

-

Wójcik, M., et al. (2020). Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs. Molecules, 25(21), 5099. Available at: [Link]

-

Manna, P., et al. (2021). A trimethoprim derivative impedes antibiotic resistance evolution. Nature Communications, 12(1), 2993. Available at: [Link]

-

ResearchGate. (n.d.). Structure of trimethoprim. Retrieved from [Link]

-

ResearchGate. (2021). Spectrophotometric Determination of Trimethoprim in Pharmaceutical Formulation via Schiff base Reaction using Prepared Organic Reagents. Available at: [Link]

Sources

- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]

- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bioactivation of Trimethoprim to Protein-Reactive Metabolites in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A trimethoprim derivative impedes antibiotic resistance evolution - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Antibacterial Drug Discovery: A Technical Guide to the Synthesis and Evaluation of Novel Trimethoprim Analogs

The relentless evolution of antibiotic resistance necessitates a continuous search for novel antimicrobial agents. Trimethoprim, a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), has been a cornerstone of antibacterial therapy for decades. However, its efficacy is increasingly threatened by the spread of resistance mechanisms. This guide provides a comprehensive, in-depth exploration of the discovery and synthesis of novel trimethoprim analogs, offering a roadmap for researchers, scientists, and drug development professionals dedicated to overcoming this challenge. We will delve into the rationale behind experimental design, the intricacies of synthetic protocols, and the critical evaluation of new chemical entities, all grounded in the principles of scientific integrity and innovation.

The Imperative for New Trimethoprim Analogs: Overcoming the Resistance Challenge

Trimethoprim acts by selectively inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, and its disruption is lethal to bacteria. The clinical utility of trimethoprim is often enhanced by its combination with sulfamethoxazole, which targets an earlier step in the same pathway, creating a synergistic effect.

The primary driver for developing new trimethoprim analogs is the emergence and spread of antibiotic resistance. Bacteria have evolved several mechanisms to counteract the effects of trimethoprim, including:

-

Target Modification: Mutations in the folA gene, which encodes for DHFR, can alter the enzyme's structure, reducing its affinity for trimethoprim while maintaining its essential function.

-

Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, membrane proteins that actively transport trimethoprim out of the cell, preventing it from reaching its target.

-

Enzymatic Bypass: Some bacteria have acquired alternative, trimethoprim-resistant DHFR enzymes encoded by plasmids, allowing them to continue folate synthesis even in the presence of the drug.

The development of novel analogs aims to address these resistance mechanisms by designing molecules that can effectively inhibit resistant DHFR variants, evade efflux pumps, or possess entirely new mechanisms of action.

The Discovery Engine: A Multi-pronged Approach to Novel Analog Design

The journey to a new drug begins with the identification of promising lead compounds. In the context of trimethoprim analogs, this involves a combination of rational drug design, computational modeling, and high-throughput screening.

Rational Drug Design: Leveraging Structural Insights

A deep understanding of the three-dimensional structure of bacterial DHFR and its interaction with trimethoprim is the cornerstone of rational drug design. High-resolution crystal structures of DHFR in complex with trimethoprim and its cofactor, NADPH, reveal the key amino acid residues involved in binding. This information allows for the targeted modification of the trimethoprim scaffold to enhance binding affinity and overcome resistance-conferring mutations.

Key Design Strategies:

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the trimethoprim molecule and evaluating the impact on antibacterial activity helps to identify key functional groups and promising avenues for modification.

-

Targeting Resistant Variants: Computational docking simulations can be used to predict how potential analogs will bind to known resistant DHFR enzymes. This allows for the design of molecules that can overcome target-based resistance.

-

Exploiting Species-Specific Differences: While the overall structure of DHFR is conserved, there are subtle differences between the bacterial and human enzymes. Exploiting these differences is crucial for designing analogs with high selectivity and low toxicity.

Computational Chemistry and In Silico Screening

Computational tools play an increasingly vital role in accelerating the drug discovery process.

-

Virtual Screening: Large libraries of chemical compounds can be computationally screened against the three-dimensional structure of bacterial DHFR to identify potential inhibitors.

-

Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of the drug-target complex, helping to predict binding affinities and residence times.

-

ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates, allowing for early-stage deselection of compounds with unfavorable profiles.

Experimental Workflow: Virtual Screening for Novel DHFR Inhibitors

Caption: Virtual screening workflow for identifying novel DHFR inhibitors.

The Synthetic Blueprint: From Design to Molecule

Once promising candidates have been identified through design and in silico screening, the next critical step is their chemical synthesis. The synthesis of trimethoprim analogs often involves multi-step reaction sequences, requiring careful planning and execution.

General Synthetic Strategies

The core structure of trimethoprim, a diaminopyrimidine ring linked to a substituted benzyl ring, provides a versatile scaffold for chemical modification. Common synthetic strategies involve:

-

Modification of the Benzyl Ring: The trimethoxybenzyl moiety of trimethoprim is a frequent target for modification. Introducing different substituents on the benzyl ring can modulate the compound's electronic and steric properties, influencing its binding to DHFR.

-

Alterations to the Pyrimidine Ring: Modifications to the diaminopyrimidine ring can also lead to improved activity or altered selectivity.

-

Linker Modification: The nature of the linker connecting the two rings can be varied to optimize the compound's conformational flexibility and overall shape.

A Representative Synthetic Protocol: Synthesis of a Novel Trimethoprim Analog

The following is a generalized, representative protocol for the synthesis of a novel trimethoprim analog. Note: This is a conceptual outline and specific reagents, conditions, and purification methods will vary depending on the target molecule.

Step-by-Step Methodology:

-

Synthesis of the Substituted Benzyl Moiety:

-

Starting Material: A commercially available substituted benzaldehyde.

-

Reaction: The benzaldehyde is subjected to a series of reactions, such as nitration, reduction, and methoxylation, to introduce the desired substituents at the appropriate positions.

-

Purification: The product is purified by column chromatography.

-

-